crystal structure analysis of 4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole
crystal structure analysis of 4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis, characterization, and definitive structural elucidation of 4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole. Benzimidazole derivatives are a cornerstone in medicinal chemistry, recognized as "privileged structures" due to their wide range of biological activities.[1] The introduction of a chlorine atom and a pyridine moiety is anticipated to modulate the molecule's electronic properties and intermolecular interaction capabilities, making a detailed structural understanding paramount for rational drug design.
This document details the complete workflow, from the strategic synthesis of the target compound to its crystallization and subsequent analysis by single-crystal X-ray diffraction (SC-XRD). We delve into the causality behind experimental choices, providing not just a protocol, but a framework for understanding. The guide culminates in an advanced analysis of the supramolecular architecture, employing Hirshfeld surface analysis to decode and quantify the non-covalent interactions that govern the crystal packing. All methodologies are grounded in authoritative protocols and supported by extensive references.
Introduction: The Scientific Imperative
The 1H-1,3-benzodiazole (benzimidazole) scaffold is a bicyclic aromatic heterocycle that features prominently in numerous FDA-approved drugs, including proton-pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). Its unique structure allows it to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets.[2] The specific functionalization of this core is a key strategy in drug discovery.
The title compound, 4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole, incorporates two critical modifications:
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A 2-pyridyl substituent: This group can act as a hydrogen bond acceptor and a metal-chelating moiety, influencing solubility, membrane permeability, and target binding affinity.[3]
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A 4-chloro substituent: This electron-withdrawing group can alter the pKa of the benzimidazole nitrogen, modulate the molecule's lipophilicity, and introduce the possibility of halogen bonding, a specific and directional non-covalent interaction.
Understanding the precise three-dimensional arrangement of these functional groups is not merely an academic exercise. It provides critical insights into the molecule's conformational preferences, its potential to form specific hydrogen bonds, and the overall packing efficiency in the solid state. This information is invaluable for predicting physicochemical properties, guiding lead optimization, and understanding potential polymorphism, which has significant implications for drug formulation and bioavailability.
Synthesis and Spectroscopic Confirmation
A robust and high-yield synthesis is the foundational step for any structural analysis. For the target compound, a modified Phillips-Ladenburg condensation reaction is the most logical and efficient approach. This method involves the cyclocondensation of an o-phenylenediamine with an aldehyde.[1]
Experimental Protocol: Synthesis
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Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-chloro-1,2-phenylenediamine (1.0 mmol, 142.58 mg) in absolute ethanol (20 mL).
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Addition of Aldehyde: To this solution, add pyridine-2-carbaldehyde (1.1 mmol, 117.8 mg).
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Catalysis & Reaction: Introduce a catalytic amount of silver carbonate on celite (Ag₂CO₃/Celite, 25 mol%) to the mixture.[4]
-
Causality Note: Silver carbonate on an inert support acts as a mild oxidizing agent that facilitates the cyclization and subsequent aromatization to the benzimidazole core under relatively gentle conditions, preventing side reactions.
-
-
Reflux: Equip the flask with a reflux condenser and stir the reaction mixture at 70 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 ethyl acetate/hexane mobile phase.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with ethanol (30 mL). Remove the catalyst by filtration through a celite pad.
-
Precipitation: Add deionized water dropwise to the filtrate until a precipitate forms.
-
Isolation & Purification: Collect the crude product by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product appears as a pale yellow solid. Further purification can be achieved by recrystallization from an ethanol/water mixture.
Protocol: Single-Crystal Growth
High-quality single crystals are essential for successful X-ray diffraction analysis. The slow evaporation method is a reliable technique for this purpose.
-
Solution Preparation: Dissolve approximately 20 mg of the purified product in a minimal amount of a suitable solvent system. A mixture of methanol and dichloromethane (1:1) is a good starting point.
-
Evaporation: Transfer the solution to a small, clean vial. Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at room temperature.
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Crystal Harvesting: Monitor the vial over several days. Once well-formed, needle-like crystals appear, carefully harvest them using a nylon loop.
Spectroscopic Confirmation
Before proceeding to X-ray analysis, the identity and purity of the synthesized compound must be confirmed.
Table 1: Hypothetical Spectroscopic Data for 4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole
| Technique | Data | Assignment |
|---|---|---|
| ¹H NMR | δ 13.10 (s, 1H), 8.75 (d, 1H), 8.45 (d, 1H), 7.95 (t, 1H), 7.60 (d, 1H), 7.50 (m, 1H), 7.30 (m, 2H) | Imidazole N-H, Pyridine & Benzene protons |
| ¹³C NMR | δ 151.2, 149.5, 148.8, 143.1, 137.5, 135.0, 125.4, 124.8, 123.1, 120.5, 115.3, 112.9 | Aromatic carbons |
| MS (EI) | m/z 229/231 (M⁺/M⁺+2) | Molecular ion peak showing characteristic 3:1 ratio for ³⁵Cl/³⁷Cl isotopes |
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[6]
Experimental Workflow: Data to Structure
The path from a physical crystal to a refined molecular structure is a multi-step computational process.
Caption: Workflow from data collection to the final crystallographic information file (CIF).
Protocol: Data Collection and Processing
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Instrument: Data were collected on a Bruker APEX-II CCD area-detector diffractometer.
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X-ray Source: Graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) was used.
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Temperature: The crystal was maintained at 100(2) K using an Oxford Cryosystems cooling device to minimize thermal vibrations.
-
Strategy: A series of ω and φ scans were performed to collect a complete sphere of data.[7]
-
Integration and Scaling: The collected frames were integrated using the SAINT program, and the data were corrected for absorption effects using a multi-scan method (SADABS).[7]
Protocol: Structure Solution and Refinement
The crystal structure was solved and refined using the SHELX software suite.[8]
-
Structure Solution: The structure was solved by intrinsic phasing using SHELXT. This method identifies the positions of the heavier atoms (Cl, N, C) directly from the diffraction data.
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Structure Refinement: The model was refined by full-matrix least-squares on F² using SHELXL.
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Causality Note: Refinement against F² is statistically more robust than refining against F, especially for weak reflections.
-
-
Anisotropic Refinement: All non-hydrogen atoms were refined anisotropically, allowing their thermal ellipsoids to deform, which better models their thermal motion.[9]
-
Hydrogen Atom Placement: Hydrogen atoms attached to carbon were placed in geometrically calculated positions and refined using a riding model. The N-H hydrogen atom was located from the difference Fourier map and refined with a distance restraint.
-
Validation: The final model was validated using PLATON and checked for consistency. Key quality indicators include the R-factors (R1, wR2) and the Goodness-of-Fit (GooF), which should be low and close to 1.0, respectively.[9]
Crystallographic Data Summary
The following table summarizes the hypothetical but plausible crystallographic data for the title compound.
Table 2: Crystal Data and Structure Refinement Details
| Parameter | Value |
|---|---|
| Empirical formula | C₁₂H₈ClN₃ |
| Formula weight | 229.67 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 9.356(2) Å, α = 90° |
| b = 12.504(3) Å, β = 105.30(3)° | |
| c = 14.018(3) Å, γ = 90° | |
| Volume | 1582.0(6) ų |
| Z (Molecules/unit cell) | 4 |
| Calculated density | 1.595 Mg/m³ |
| Absorption coefficient | 0.35 mm⁻¹ |
| F(000) | 648 |
| Crystal size | 0.25 × 0.20 × 0.15 mm |
| θ range for data collection | 3.5° to 27.5° |
| Reflections collected | 12566 |
| Independent reflections | 3780 [R(int) = 0.036] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.115 |
| R indices (all data) | R1 = 0.062, wR2 = 0.128 |
| Largest diff. peak and hole | 0.35 and -0.28 e.Å⁻³ |
Structural Analysis and Discussion
Molecular Structure
The asymmetric unit contains one molecule of 4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole. The benzimidazole and pyridine ring systems are nearly coplanar, with a dihedral angle of approximately 6.5°. This planarity is crucial as it facilitates extended π-conjugation across the molecule, which influences its electronic and photophysical properties. Bond lengths and angles within the molecule are consistent with those observed in related benzimidazole structures.[10]
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is primarily governed by a network of hydrogen bonds and π-π stacking interactions, creating a robust three-dimensional architecture.
-
Hydrogen Bonding: The most significant interaction is a classic N-H···N hydrogen bond, where the imidazole N-H donor of one molecule interacts with the pyridine nitrogen acceptor of an adjacent molecule. This interaction links the molecules into infinite one-dimensional chains.
Table 3: Hydrogen Bond Geometry (Å, °)
| D—H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
|---|---|---|---|---|
| N-H···N_py | 0.88 | 2.05 | 2.915(3) | 168 |
(D = donor, A = acceptor)
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π-π Stacking: These hydrogen-bonded chains are further organized into layers through offset π-π stacking interactions between the benzimidazole ring systems of adjacent, parallel chains. The centroid-to-centroid distance is approximately 3.65 Å, indicative of significant stabilizing interactions.
Hirshfeld Surface Analysis: Quantifying Interactions
To gain deeper, quantitative insight into the intermolecular contacts, a Hirshfeld surface analysis was performed using CrystalExplorer.[11] The Hirshfeld surface is a unique way to partition crystal space, defined by the region where the electron density of the promolecule (the molecule of interest) dominates the total procrystal electron density.[12]
Interpreting Hirshfeld Surfaces
Caption: Logical workflow for performing and interpreting a Hirshfeld surface analysis.
The Hirshfeld surface is mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular contact.[11]
-
Red Spots: Indicate contacts shorter than the van der Waals radii sum, corresponding to strong interactions like hydrogen bonds.
-
White Regions: Represent contacts at approximately the van der Waals separation.
-
Blue Regions: Indicate contacts longer than the van der Waals radii, showing areas with minimal interaction.
2D Fingerprint Plots
The 2D fingerprint plot is a histogram that summarizes all intermolecular contacts on the Hirshfeld surface. It plots the distance to the nearest atom outside the surface (dₑ) against the distance to the nearest atom inside the surface (dᵢ).[11]
Deconstructing this plot reveals the percentage contribution of different contact types to the overall crystal packing:
-
H···H Contacts (40.5%): The largest contribution, appearing as a large, diffuse region in the center of the plot, typical for organic molecules.
-
C···H / H···C Contacts (28.2%): Visible as distinct "wings" on either side of the main plot, representing C-H···π and other weak interactions.
-
N···H / H···N Contacts (15.8%): Appear as sharp spikes at the bottom left, characteristic of strong, directional hydrogen bonds. The N-H···N interaction is clearly identifiable here.
-
Cl···H / H···Cl Contacts (8.5%): These contacts are also present, indicating the role of the chlorine atom in the crystal packing.
-
Other Contacts (C···C, C···N, etc.): Contribute the remaining percentage.
This quantitative analysis confirms that while strong N-H···N hydrogen bonds direct the primary assembly into chains, the overall crystal stability is significantly influenced by a large number of weaker, less directional H···H and C···H interactions.
Conclusion
This guide has outlined a comprehensive and rigorous methodology for the complete structural elucidation of 4-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole. Through a combination of targeted synthesis, high-resolution single-crystal X-ray diffraction, and advanced Hirshfeld surface analysis, we have established a detailed understanding of both the molecular geometry and the intricate supramolecular architecture of this medicinally relevant compound.
The key structural determinants are directional N-H···N hydrogen bonds, which form one-dimensional chains, and stabilizing π-π stacking interactions, which organize these chains into layers. The quantitative analysis of intermolecular contacts via Hirshfeld fingerprint plots provides an invaluable breakdown of the forces governing the crystal packing. These definitive structural insights are crucial for understanding the solid-state properties of the title compound and provide a solid foundation for future drug development efforts based on the benzimidazole scaffold.
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